Silane, (3-bromopropyl)dimethyl-
Description
Contextualization within Organosilicon Chemistry and Halogenated Silanes
Halogenated silanes are fundamental reagents in organosilicon chemistry, serving as precursors for a wide array of other organosilicon compounds. researchgate.net For instance, they are key starting materials for the production of silicones, which have widespread commercial applications as sealants, adhesives, and lubricants. wikipedia.org The reactivity of the carbon-halogen bond in compounds like (3-bromopropyl)dimethylsilane is influenced by the silicon atom, though it generally undergoes typical reactions of alkyl halides. savemyexams.com
Fundamental Significance in Modern Organic and Materials Chemistry
The dual functionality of (3-bromopropyl)dimethylsilane underpins its significance in both organic synthesis and materials science. In organic chemistry, it can be utilized as a building block to introduce the dimethylsilylpropyl moiety into organic molecules. The Si-H bond can participate in hydrosilylation reactions, adding across double or triple bonds to form new carbon-silicon bonds. msu.edu Simultaneously, the bromo group can be displaced by a wide range of nucleophiles to introduce other functional groups. This orthogonal reactivity allows for stepwise and controlled synthetic strategies.
In materials chemistry, bifunctional organosilanes like (3-bromopropyl)dimethylsilane are crucial for the surface modification of inorganic materials such as silica (B1680970) and metal oxides. researchgate.netresearchgate.net The silyl (B83357) group can form stable bonds with the surface hydroxyl groups of these materials, while the bromopropyl group remains available for further functionalization. mdpi.com This allows for the tailoring of surface properties, such as hydrophobicity, and for the covalent attachment of other molecules, including polymers, catalysts, or biomolecules. nih.gov This capability is exploited in the development of advanced materials for applications in chromatography, catalysis, and biomedical devices. nih.govacs.org
Historical Development and Mechanistic Foundations of Related Organosilicon Transformations
The field of organosilicon chemistry has a rich history, with the first organochlorosilane compound being synthesized in 1863. wikipedia.org The development of organosilicon chemistry was significantly advanced by the pioneering work of Frederic Kipping in the early 20th century. wikipedia.org A major breakthrough was the development of the "direct process" for the synthesis of methylchlorosilanes, which are key industrial intermediates. encyclopedia.pub
A cornerstone of organosilicon chemistry is the hydrosilylation reaction, the addition of a Si-H bond across an unsaturated bond, which was first reported in the 1940s. msu.edu This reaction, often catalyzed by platinum complexes, provides a highly efficient method for the formation of carbon-silicon bonds. nih.gov The mechanism, commonly referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by insertion of the unsaturated substrate and reductive elimination. msu.edu
Another fundamental reaction type relevant to (3-bromopropyl)dimethylsilane is nucleophilic substitution at the silicon atom. Unlike carbon, silicon can readily expand its coordination sphere, and nucleophilic substitution at silicon often proceeds through a five-coordinate intermediate. Current time information in Bangalore, IN. This can lead to different stereochemical outcomes compared to the classic SN2 reaction at carbon. sigmaaldrich.com The reactivity of the C-Br bond in (3-bromopropyl)dimethylsilane, however, is expected to follow the general principles of nucleophilic substitution on carbon, with the reaction rate being influenced by the nature of the nucleophile, leaving group, and solvent. savemyexams.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of (3-Bromopropyl)dimethylsilane and Related Compounds
| Property | (3-bromopropyl)dimethylsilane (Predicted) | (3-Bromopropyl)trimethoxysilane sigmaaldrich.comsigmaaldrich.com | (3-Bromopropoxy)-tert-butyldimethylsilane sigmaaldrich.comnih.gov |
| Molecular Formula | C5H13BrSi | C6H15BrO3Si | C9H21BrOSi |
| Molecular Weight | ~181.14 g/mol | 243.17 g/mol | 253.25 g/mol |
| Boiling Point | N/A | 130 °C at 45 mmHg | N/A |
| Density | N/A | 1.298 g/mL at 20 °C | N/A |
| Refractive Index | N/A | n20/D 1.440 | N/A |
Note: Data for (3-bromopropyl)dimethylsilane is predicted due to limited available experimental data. Data for related compounds are from cited sources.
Table 2: Common Reactions of Functional Groups in (3-Bromopropyl)dimethylsilane
| Functional Group | Reaction Type | Reagents | Product Type |
| Si-H | Hydrosilylation | Alkenes/Alkynes, Pt catalyst | Alkyl/Vinyl-substituted silane (B1218182) |
| C-Br | Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino-, alkoxy-, or thio-substituted propylsilane |
| C-Br | Grignard Formation | Magnesium (Mg) | Grignard reagent (R-MgBr) |
Structure
3D Structure
Properties
CAS No. |
88760-69-4 |
|---|---|
Molecular Formula |
C5H13BrSi |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
3-bromopropyl(dimethyl)silane |
InChI |
InChI=1S/C5H13BrSi/c1-7(2)5-3-4-6/h7H,3-5H2,1-2H3 |
InChI Key |
XBFIFDUGGZWANJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)CCCBr |
Canonical SMILES |
C[SiH](C)CCCBr |
Origin of Product |
United States |
Synthetic Methodologies for 3 Bromopropyl Dimethylsilane and Its Derivatives
Synthetic Methodologies for (3-Bromopropyl)dimethylsilane
The synthesis of the target compound, (3-bromopropyl)dimethylsilane, can be achieved through several strategic approaches, primarily involving Grignard-based reactions and halogen exchange or functional group interconversions.
Grignard-Based Synthetic Pathways
The Grignard reaction is a cornerstone of organometallic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comgelest.comyoutube.com In the context of synthesizing (3-bromopropyl)dimethylsilane, a Grignard reagent is typically reacted with a suitable silane (B1218182) precursor. The general approach involves the reaction of a Grignard reagent, such as 3-bromopropylmagnesium bromide, with a dimethylsilyl halide, like chlorodimethylsilane. The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic silicon atom, displacing the halide and forming the desired silicon-carbon bond. youtube.comgelest.comyoutube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent. rsc.org
The choice of reaction protocol, such as the order of addition of reagents, can influence the product distribution, especially when aiming for partial substitution on a polysubstituted silane. gelest.com For instance, adding the silane to the Grignard reagent (normal addition) is often preferred when complete substitution is the goal. Conversely, reverse addition, where the Grignard reagent is added to the silane, may be employed to achieve partial substitution. gelest.com
Halogen Exchange and Functional Group Interconversion Strategies
Halogen exchange reactions provide an alternative and sometimes more efficient route to (3-bromopropyl)dimethylsilane, particularly when the corresponding chloro- or iodo-analogs are more readily available. wikipedia.orgfrontiersin.org The Finkelstein reaction, for example, involves the treatment of an alkyl chloride or bromide with an excess of a metal iodide salt, driving the equilibrium towards the formation of the alkyl iodide. A similar principle can be applied to synthesize bromides from other halides. vanderbilt.edu Metal-halogen exchange is a fundamental reaction in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org This method is particularly well-developed for preparing organolithium compounds. wikipedia.orgharvard.eduresearchgate.net
Functional group interconversion is a broad strategy in organic synthesis that involves converting one functional group into another. fiveable.mesolubilityofthings.comimperial.ac.uk In this context, a precursor molecule containing a different functional group at the 3-position could be transformed into the desired bromo derivative. For example, a 3-hydroxypropyldimethylsilane could be converted to (3-bromopropyl)dimethylsilane using a standard brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
Derivatization Strategies via the Bromopropyl Moiety
The bromine atom in (3-bromopropyl)dimethylsilane serves as a versatile handle for a wide array of chemical transformations, allowing for the introduction of various functional groups. This reactivity is primarily based on nucleophilic substitution reactions where the bromide ion acts as a good leaving group.
Synthesis of Nitrogen-Functionalized Organosilanes (e.g., Azides, Nitro Compounds, Imidazoles)
The introduction of nitrogen-containing functionalities is a common and important derivatization of (3-bromopropyl)dimethylsilane.
Azides: Azido-functionalized organosilanes can be readily synthesized by reacting (3-bromopropyl)dimethylsilane with an azide (B81097) salt, such as sodium azide (NaN₃), in a suitable solvent like dimethylformamide (DMF). energetic-materials.org.cnnih.govnih.gov This reaction proceeds via a standard SN2 mechanism. The resulting azido-terminated silane is a useful intermediate for further reactions, such as "click" chemistry or reduction to an amine.
Nitro Compounds: The synthesis of nitro-functionalized organosilanes from (3-bromopropyl)dimethylsilane can be achieved through nucleophilic substitution using a nitrite (B80452) salt, such as sodium nitrite (NaNO₂). The reaction conditions often require a polar aprotic solvent to facilitate the displacement of the bromide. Nitration can also be performed on precursor molecules like o-xylene (B151617) using a nitrating mixture. google.com
Imidazoles: Imidazole-containing organosilanes can be prepared by the N-alkylation of imidazole (B134444) with (3-bromopropyl)dimethylsilane. nih.govgoogle.com The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. The resulting (3-imidazol-1-ylpropyl)dimethylsilane and its derivatives have applications in various fields, including as coupling agents and in the synthesis of ionic liquids. A method for synthesizing 3-(N-imidazole) propyl triethoxysilane (B36694) involves mixing chloropropyl triethoxysilane, imidazole, and a phase transfer catalyst. google.com
Synthesis of Oxygen-Functionalized Organosilanes (e.g., Alcohols, Ethers)
The bromopropyl group can be converted to various oxygen-containing functionalities, expanding the chemical space of accessible organosilanes.
Alcohols: The synthesis of the corresponding alcohol, (3-hydroxypropyl)dimethylsilane, can be achieved by hydrolysis of the bromide under basic conditions, for example, using aqueous sodium hydroxide (B78521). This reaction proceeds through a nucleophilic substitution where the hydroxide ion displaces the bromide.
Ethers: Ether derivatives can be prepared via the Williamson ether synthesis, which involves the reaction of an alkoxide with the alkyl halide. youtube.commasterorganicchemistry.com For instance, reacting (3-bromopropyl)dimethylsilane with sodium ethoxide would yield (3-ethoxypropyl)dimethylsilane. This method is highly versatile and can be used to introduce a wide range of alkoxy groups.
Formation of Organosilane-Appended Phosphonium (B103445) Salts
Organosilane-appended phosphonium salts can be synthesized by the reaction of (3-bromopropyl)dimethylsilane with a tertiary phosphine, such as triphenylphosphine. This quaternization reaction results in the formation of a phosphonium bromide salt. These salts are of interest for their potential applications as phase-transfer catalysts, ionic liquids, and as precursors for ylides in Wittig-type reactions.
| Starting Material | Reagent(s) | Product | Functional Group Introduced |
| (3-Bromopropyl)dimethylsilane | Sodium azide (NaN₃) | (3-Azidopropyl)dimethylsilane | Azide |
| (3-Bromopropyl)dimethylsilane | Sodium nitrite (NaNO₂) | (3-Nitropropyl)dimethylsilane | Nitro |
| (3-Bromopropyl)dimethylsilane | Imidazole, Base | (3-Imidazol-1-ylpropyl)dimethylsilane | Imidazole |
| (3-Bromopropyl)dimethylsilane | Sodium hydroxide (NaOH) | (3-Hydroxypropyl)dimethylsilane | Alcohol |
| (3-Bromopropyl)dimethylsilane | Sodium ethoxide (NaOEt) | (3-Ethoxypropyl)dimethylsilane | Ether |
| (3-Bromopropyl)dimethylsilane | Triphenylphosphine (PPh₃) | (3-(Dimethylsilyl)propyl)triphenylphosphonium bromide | Phosphonium Salt |
Synthesis of Metallocene-Silane Hybrid Systems
The integration of silicon moieties with metallocenes, such as ferrocene (B1249389), yields hybrid systems with unique electrochemical and material properties. A key strategy to create these structures involves building blocks derived from (3-bromopropyl)dimethylsilane. While direct reaction is one pathway, a more elaborated multi-step synthesis is often employed to construct complex ferrocenyl-silane compounds.
A representative synthesis begins with the functionalization of ferrocene. arkat-usa.org Ferrocene can undergo a Friedel-Crafts acylation with 3-chloropropionyl chloride in the presence of aluminum chloride to yield 1,1'-bis(3-chloropropanoyl)ferrocene. arkat-usa.org This diketone is then reduced, for example with sodium borohydride (B1222165) (NaBH₄) in diglyme, to afford 1,1'-bis(3-chloropropyl)ferrocene. arkat-usa.org To increase the reactivity for subsequent nucleophilic substitution, the chloro- groups are converted to bromo- groups, yielding 1,1'-bis(3-bromopropyl)ferrocene. arkat-usa.orgorgsyn.org
This brominated ferrocene derivative serves as a versatile platform for introducing silyl (B83357) groups. It can be treated with a lithiated silyl reagent, such as tris(dimethylsilyl)methyllithium, ((HMe₂Si)₃CLi), to produce 1,1'-bis[[tris(dimethylsilyl)methyl]propyl]ferrocene. arkat-usa.org This reaction creates a direct linkage between the propyl chains of the ferrocene core and the silicon-containing groups, resulting in a complex metallocene-silane hybrid molecule. arkat-usa.org
Table 1: Synthesis of 1,1'-Bis(3-bromopropyl)ferrocene
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | Ferrocene, 3-Chloropropionyl chloride | AlCl₃, CH₂Cl₂ | 1,1'-Bis(3-chloropropanoyl)ferrocene | - |
| 2 | 1,1'-Bis(3-chloropropanoyl)ferrocene | NaBH₄, Diglyme | 1,1'-Bis(3-chloropropyl)ferrocene | High |
| 3 | 1,1'-Bis(3-chloropropyl)ferrocene | - | 1,1'-Bis(3-bromopropyl)ferrocene | 92% arkat-usa.org |
Cyclization Reactions for Silicon-Containing Heterocycles
(3-Bromopropyl)dimethylsilane is a valuable precursor for creating a variety of silicon-containing rings through intramolecular cyclization reactions. The length of the propyl chain is particularly suited for the formation of four-membered rings and can be adapted for larger systems.
Formation of Siliranes and Their Analogs
Siliranes are three-membered rings containing one silicon atom. The synthesis of siliranes from (3-bromopropyl)dimethylsilane is not a direct or common transformation. The three-carbon tether of the propyl group is too long to facilitate the direct intramolecular cyclization needed to form a three-membered ring. Such a reaction would be sterically and energetically unfavorable. The formation of siliranes typically requires precursors that can generate a silylene or involve the reaction of a disilene with an alkene, which are distinct synthetic pathways. Therefore, (3-bromopropyl)dimethylsilane is not considered a suitable starting material for the synthesis of siliranes or their analogs through simple cyclization.
Synthesis of Siletanes and Related Silacycles
The synthesis of siletanes, which are four-membered silicon-containing heterocycles, is a more favorable application for (3-bromopropyl)dimethylsilane. The three-carbon chain between the silicon atom and the bromine atom is ideal for forming a stable, four-membered ring via intramolecular cyclization.
A common method to achieve this is through a Grignard-type reaction. (3-Bromopropyl)dimethylsilane can be reacted with magnesium metal in a suitable solvent like tetrahydrofuran (THF). researchgate.net This process forms an intermediate Grignard reagent, (dimethylsilyl)propylmagnesium bromide. This intermediate is typically not isolated but undergoes spontaneous intramolecular nucleophilic substitution. The carbanionic center of the Grignard reagent attacks the silicon atom, displacing an appropriate leaving group on the silicon (if present) or, more directly in related syntheses, the tethered halide is displaced by a hydride or other nucleophile attached to a metal center. In the case of (3-bromopropyl)dimethylsilane itself, reaction with magnesium leads to the formation of 1,1-dimethylsiletane. This intramolecular cyclization is an efficient way to construct the siletane ring system.
Table 2: General Reaction for Siletane Formation
| Starting Material | Reagent | Key Process | Product |
| (3-Halopropyl)silane derivative | Magnesium | Intramolecular Cyclization | Siletane derivative |
Accessing Expanded Silacyclic Frameworks
To access larger silicon-containing rings, such as five-membered silolanes or six-membered silinanes, from a (3-bromopropyl)dimethylsilane starting point, the precursor must first be modified. The existing three-carbon chain needs to be extended before cyclization.
One advanced strategy involves intramolecular hydrosilylation. acs.orgnih.gov For this to be applicable, the (3-bromopropyl)dimethylsilane would first need to be converted into a molecule containing both a silicon-hydride (Si-H) bond and a tethered, unsaturated group like an alkyne or alkene. For example, the bromo- group could be substituted by an alkynyl group through a coupling reaction. The resulting alkynyl-tethered dimethylsilane (B7800572) could then be subjected to an intramolecular hydrosilylation reaction, often catalyzed by Lewis acids or transition metals. acs.org Depending on the length of the tether connecting the silane and the alkyne, this cyclization can form five-, six-, or even larger rings. acs.org The reaction can proceed in different manners, such as exo-cis, exo-trans, or endo-trans, leading to various ring sizes and isomers with vinylsilane functionalities. acs.org This demonstrates how (3-bromopropyl)dimethylsilane can serve as a foundational molecule for creating a diverse range of expanded silacyclic frameworks through strategic functionalization and subsequent cyclization. acs.orgrsc.org
Mechanistic Insights into 3 Bromopropyl Dimethylsilane Reactivity
Elucidation of Nucleophilic Substitution Mechanisms at the Bromopropyl Moiety
The carbon-bromine (C-Br) bond in the bromopropyl group of (3-bromopropyl)dimethylsilane is susceptible to nucleophilic attack. researchgate.net This reactivity is a cornerstone of its synthetic applications, allowing for the introduction of various functional groups. The mechanism of this substitution can proceed via either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. libretexts.orgpressbooks.pubchemguide.co.uk
In a typical SN2 (Substitution Nucleophilic Bimolecular) reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the bromine atom, leading to a concerted displacement of the bromide ion. pressbooks.pubchemguide.co.uk This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the (3-bromopropyl)dimethylsilane and the nucleophile. pressbooks.pub For instance, the reaction with hydroxide (B78521) ions often proceeds via an SN2 pathway. chemguide.co.uk
Conversely, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a protic solvent or a weaker nucleophile, an SN1 (Substitution Nucleophilic Unimolecular) mechanism may be operative. libretexts.orgchemguide.co.uk This pathway involves the initial, slow ionization of the C-Br bond to form a primary carbocation and a bromide ion. libretexts.org However, due to the relative instability of primary carbocations, the SN1 mechanism is generally less common for primary haloalkanes like (3-bromopropyl)dimethylsilane compared to their tertiary counterparts. libretexts.orgchemguide.co.uk Secondary halogenoalkanes can react via both SN1 and SN2 mechanisms. chemguide.co.uk
The electronegativity difference between carbon and bromine polarizes the C-Br bond, rendering the carbon atom electrophilic and thus a target for nucleophiles. libretexts.org The strength of the C-Br bond and the stability of the departing bromide ion are also key factors influencing the reaction's feasibility. researchgate.net
A variety of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiolates, leading to the formation of a wide range of functionalized organosilanes.
Silicon-Center Reactivity and Reaction Intermediates
The silicon atom in (3-bromopropyl)dimethylsilane is a key center of reactivity, participating in transformations that lead to the formation of highly reactive intermediates and the construction of complex silicon-containing cyclic systems.
Silylenes, the silicon analogues of carbenes, are highly reactive divalent silicon species that can be generated from organosilanes under specific conditions. ontosight.aiu-tokyo.ac.jp These intermediates are characterized by a silicon atom with two substituents and two non-bonding electrons. rsc.org The generation of silylenes often involves the reduction of dihalosilanes or the thermolysis or photolysis of polysilanes. rsc.orgillinois.edu For instance, dimethylsilylene (Me₂Si:) has been observed at low temperatures in argon matrices. rsc.org
Once generated, silylenes readily undergo a variety of transformations, including insertion into single bonds and addition to π-systems. acs.org They are known to react with alkenes to form silacyclopropanes and with alkynes to yield silacyclopropenes. u-tokyo.ac.jpacs.org The reaction of silylenes with acetylenes can sometimes lead to the formation of 1,4-disilacyclohexadienes, a process that has been the subject of mechanistic studies. acs.org Silylenes can also dimerize to form disilenes (R₂Si=SiR₂). acs.org
N-heterocyclic silylenes (NHSis) represent a class of stable silylenes that have been extensively studied. wikipedia.org Their stability allows for a more controlled investigation of silylene reactivity. wikipedia.org The synthesis of these compounds often involves the reduction of a corresponding dichlorosilocycle. wikipedia.org
Silicon-containing heterocycles, particularly strained four-membered rings like silacyclobutanes, can undergo ring expansion reactions to form larger, more stable ring systems. researchgate.netresearchgate.netchemrxiv.org These transformations are often catalyzed by transition metals and provide a powerful method for constructing diverse silicon-containing architectures. researchgate.net
One common strategy involves the reaction of silacyclobutanes with alkynes, which can lead to the formation of silacyclohexenes. researchgate.net The mechanism of these reactions can be intricate, often involving the initial coordination of the transition metal to the strained ring, followed by ring opening and insertion of the alkyne. Palladium and rhodium complexes have been shown to be effective catalysts for such transformations. researchgate.net
For example, the palladium-catalyzed reaction of silacyclobutanes with alkynes can proceed through a [4+2] annulation, leading to the formation of silacyclohexenes with high stereoselectivity. researchgate.net Similarly, rhodium catalysts have been employed for the synthesis of silacyclohexenes from silacyclobutanes and unactivated alkynes. researchgate.net The development of chiral ligands has enabled the enantioselective synthesis of these cyclic compounds. researchgate.net
Ring expansion can also be achieved through non-catalytic methods. For instance, 2-ethoxycarbonyl-1-silacyclobutanes have been shown to undergo thermal ring expansion via a 1,3(C → O) silyl (B83357) shift to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes. rsc.org Furthermore, the reaction of silacyclobutanes with carbon dioxide, in some cases, can proceed without a catalyst to yield silalactones. researchgate.net
The table below summarizes some examples of ring expansion reactions of silicon-containing heterocycles.
| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Ethoxycarbonyl-1-silacyclobutanes | - | Thermal | 6-Ethoxy-1-oxa-2-silacyclohex-5-enes | rsc.org |
| Silacyclobutanes | Alkynes | Palladium complexes | Silacyclohexenes | researchgate.net |
| Silacyclobutanes | Unactivated Alkynes | Rhodium complexes | Silacyclohexenes | researchgate.net |
| 5-Membered Palladacycles | Silacyclobutanes | Palladium catalyst | Sila-8-membered ring fused biaryls | chemrxiv.org |
Hydrosilylation, the addition of a silicon-hydrogen (Si-H) bond across a multiple bond (e.g., C=C or C≡C), is a fundamental and widely utilized reaction for the functionalization of organosilanes. acs.orgdigitellinc.comacs.org This process is typically catalyzed by transition metal complexes, with platinum catalysts being extensively used in industry for over half a century. digitellinc.comacs.org
The reaction provides a direct and atom-economical route to a vast array of organosilicon compounds. digitellinc.com For example, the hydrosilylation of alkenes with hydrosilanes yields alkylsilanes, which are important precursors for various materials. acs.org The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and reaction conditions. acs.org
While platinum catalysts are highly effective, there is a growing interest in developing catalysts based on more earth-abundant and less expensive metals like nickel and iron. acs.orgrsc.org Nickel catalysts, particularly those with α-diimine ligands, have shown high activity and selectivity in the hydrosilylation of alkenes with commercially relevant silanes. acs.org Iron-catalyzed hydrosilylation has also been developed, offering highly regio- and enantioselective transformations. acs.org
The mechanism of hydrosilylation can vary depending on the catalyst system. The Chalk-Harrod and modified Chalk-Harrod mechanisms are widely accepted for many platinum-catalyzed reactions. acs.org However, recent studies on nickel-catalyzed hydrosilylation suggest that redox-active ligands can promote distinct mechanistic pathways. acs.org
Hydrosilylation is not only limited to C-C multiple bonds but can also be applied to the functionalization of other unsaturated groups. The table below provides a summary of different catalytic systems used in hydrosilylation.
| Catalyst System | Substrate | Product | Key Features | Reference |
| Platinum catalysts | Alkenes | Alkylsilanes | Widely used in industry | digitellinc.com |
| Nickel/α-diimine catalysts | 1-Octene | n-Octylsilane | High activity and selectivity | acs.org |
| Iron/iminopyridine oxazoline (B21484) catalysts | 1,1-Disubstituted aryl alkenes | Chiral organosilanes | High regio- and enantioselectivity | acs.org |
| Iridium catalysts | Sulfur-containing alkenes, allyl chloride | γ-Substituted propylsilanes | High selectivity and efficiency | digitellinc.com |
Catalytic Strategies in (3-Bromopropyl)dimethylsilane Chemistry
Catalysis plays a pivotal role in unlocking the full synthetic potential of (3-bromopropyl)dimethylsilane and related organosilanes, enabling a wide range of transformations with high efficiency and selectivity.
Transition metal catalysis is a cornerstone of modern organosilicon chemistry, facilitating a diverse array of reactions including cross-coupling, dehydropolymerization, and silylboration. illinois.edufishersci.caresearchgate.net
Cross-Coupling Reactions: The Hiyama coupling, a palladium- or nickel-catalyzed reaction between an organosilane and an organohalide, is a prominent example of C-C bond formation using organosilanes. fishersci.ca This reaction typically requires activation of the organosilane with a fluoride (B91410) source or a strong base to generate a more reactive hypervalent silicon species. fishersci.ca This strategy allows for the coupling of (3-bromopropyl)dimethylsilane with various aryl and vinyl halides, expanding its synthetic utility.
Dehydropolymerization: Transition metal catalysts, particularly those based on early transition metals like titanium and zirconium, are employed in the dehydropolymerization of hydrosilanes to form polysilanes. illinois.edu This process involves the elimination of hydrogen gas and the formation of Si-Si bonds. illinois.edu While not directly involving (3-bromopropyl)dimethylsilane, this chemistry highlights the broader reactivity of the Si-H bond in the presence of transition metal catalysts. illinois.edu
Silylboration: The transition metal-catalyzed silylboration of unsaturated compounds, such as methylenecyclopropanes, provides a route to bifunctional organosilicon/boron compounds. researchgate.net This reaction offers high atom economy and allows for the synthesis of highly functionalized molecules. researchgate.net
The table below presents a selection of transition metal-catalyzed reactions relevant to organosilane chemistry.
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Hiyama Coupling | Palladium or Nickel | Organosilane, Organohalide | Coupled organic molecule | fishersci.ca |
| Dehydropolymerization | Titanium or Zirconium complexes | Hydrosilanes | Polysilanes | illinois.edu |
| Silylboration | Transition Metal Catalysts | Methylenecyclopropanes, Silylboranes | Organosilicon/boron compounds | researchgate.net |
| Reductive Hydroformylation | Rhodium/amine system | Isosorbide diallyl ether | Bis-primary alcohols | mdpi.com |
| C-H Arylation | Palladium pincer complexes | Arenes, Aryl halides | Biaryls | mdpi.com |
Lewis Acid-Catalyzed Processes
Lewis acids play a pivotal role in mediating a variety of transformations in organosilicon chemistry, primarily by activating substrates towards nucleophilic attack or rearrangement. In the context of haloalkylsilanes like (3-bromopropyl)dimethylsilane, Lewis acids are instrumental in facilitating both intermolecular and intramolecular reactions. The general mechanism involves the coordination of the Lewis acid to the halogen atom (in this case, bromine), which polarizes the carbon-bromine bond and enhances the electrophilicity of the carbon center. This activation makes the substrate susceptible to subsequent reaction steps.
Common Lewis acids employed in reactions involving organosilanes include metal halides such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃), as well as organometallic reagents like ethylaluminum dichloride. nih.govstrath.ac.uk For instance, FeCl₃ is a frequently used catalyst for the bulk condensation polymerization of alkoxysilanes and dichlorosilanes. strath.ac.ukresearchgate.net Studies on the FeCl₃-catalyzed condensation of a methoxy-terminated poly(dimethylsiloxane) with (dichlorodimethyl)silane have determined the activation energy for the rate-determining step to be +43.6 kJ mol⁻¹, with a large negative entropy of reaction, indicating a highly ordered transition state. strath.ac.ukresearchgate.net
For (3-bromopropyl)dimethylsilane, a Lewis acid (LA) would coordinate to the bromine atom, forming a complex that can then undergo several potential pathways:
Intramolecular Cyclization: The activated complex could undergo an intramolecular Friedel-Crafts-type reaction if an aromatic group is present elsewhere in the molecule, or more commonly, an internal Sₙ2 reaction. In the latter case, if a suitable nucleophile is part of the silicon-containing group, cyclization can occur. However, for (3-bromopropyl)dimethylsilane itself, the most likely intramolecular pathway is a rearrangement or cyclization involving the silyl group, potentially leading to a cyclopropylsilane derivative, although this is less common without a stronger driving force.
Intermolecular Polymerization: The activated electrophilic carbon can be attacked by a nucleophilic species from another monomer unit, leading to polymerization. This is a common strategy for producing polysiloxanes and other silicon-containing polymers. strath.ac.ukresearchgate.net
Formal Ene Reaction: In more complex systems, Lewis acids can catalyze formal ene reactions where bicyclobutanes act as enophiles, reacting with various substrates to yield cyclobutane (B1203170) derivatives with high diastereoselectivity. rsc.org
The choice of Lewis acid and reaction conditions can be tailored to favor one pathway over another, providing a versatile method for the synthesis of complex organosilicon structures. nih.gov
Table 1: Examples of Lewis Acids in Organosilane and Related Reactions
| Lewis Acid | Reactant Type(s) | Reaction Type | Reference |
|---|---|---|---|
| Iron(III) Chloride (FeCl₃) | (Dimethylmethoxy)-m-carborane, (Dichlorodimethyl)silane | Condensation Polymerization | strath.ac.uk, researchgate.net |
| Ethylaluminum Dichloride | Allene-ene systems | Intramolecular [2+2] Cycloaddition | nih.gov |
| Scandium(III) Triflate (Sc(OTf)₃) | Thioindolinones, Bicyclobutanes | Formal Ene Reaction | rsc.org |
Computational Chemistry and Theoretical Analysis
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and dynamics of organosilane systems at an atomic level. Theoretical analyses, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offer insights that are often inaccessible through experimental means alone. researchgate.net
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and energetics of molecular systems, making it exceptionally well-suited for mapping the reaction pathways of organosilanes. researchgate.net DFT calculations allow researchers to determine the geometries and energies of reactants, products, intermediates, and, most critically, transition states (TS). youtube.com By identifying the transition state—the highest energy point on the reaction coordinate—the activation energy (energy barrier) of a reaction can be calculated, providing fundamental insights into reaction kinetics. youtube.com
A typical DFT study of a reaction mechanism, such as the Lewis acid-catalyzed activation of (3-bromopropyl)dimethylsilane, would involve:
Geometry Optimization: Calculating the lowest energy structure for all species involved (reactants, Lewis acid-adduct, transition states, intermediates, and products).
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com
Energy Calculations: Determining the electronic and Gibbs free energies to construct a potential energy surface profile of the reaction. For accurate reaction profiles, it is crucial to use the Gibbs free energy, which includes thermal corrections, rather than the raw electronic energy. youtube.com
DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), have been successfully used to calculate geometric parameters, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO) for various organic molecules, showing good agreement with experimental data. researchgate.net In the context of catalysis involving silanes, DFT has been used to analyze the catalytic cycle for amide bond formation where phenylsilane (B129415) (PhSiH₃) acts as a reductant, helping to identify key intermediates and understand the role of various components in the cycle. acs.org
Table 2: Typical Workflow and Outputs of a DFT Study on a Reaction Pathway
| Step | Description | Key Output(s) |
|---|---|---|
| 1. Structure Input | Build initial 3D structures of reactants and products. | Molecular geometries (e.g., .xyz or .mol files). |
| 2. Geometry Optimization | Find the minimum energy conformation for reactants, intermediates, and products. | Optimized Cartesian coordinates, bond lengths, angles. |
| 3. Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Transition state geometry, imaginary frequency. |
| 4. Energy Calculation | Compute the electronic and Gibbs free energies of all structures. | ΔG, ΔH, and activation energy (Ea). |
| 5. Analysis | Analyze frontier molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP). | Energy gap, charge distribution, reactivity sites. |
Molecular Dynamics Simulations of Organosilane Systems
While DFT is excellent for studying static reaction pathways, Molecular Dynamics (MD) simulations are used to model the time-dependent behavior of molecular systems. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes, conformational changes, and the calculation of bulk thermodynamic properties. youtube.com
A critical component for any MD simulation is the force field—a set of parameters and potential energy functions that describes the interactions between atoms. youtube.com The accuracy of an MD simulation is highly dependent on the quality of the force field. For organosilicon compounds, specialized force fields are necessary. Recent work has focused on developing new, transferable force fields like the Polarization-Consistent Approach (PolCA), which can accurately predict liquid-state properties such as density and enthalpy of vaporization for various organosilanes, including alkylsilanes and siloxanes. nih.gov
MD simulations of organosilane systems are used to investigate:
Material Properties: Simulating the interaction of organosilanes with surfaces or other molecules to predict material characteristics. For example, MD simulations of 3-(aminopropyl)triethoxysilane (3-APTES) on calcium-silicate-hydrate (CSH) structures have been used to understand how the silane (B1218182) enhances tensile properties and toughness. mdpi.com
Interfacial Phenomena: Modeling the behavior of organosilanes at interfaces, which is crucial for applications in adhesives, coatings, and surface modification. researchgate.net
System Dynamics: Observing the diffusion, orientation, and aggregation of silane molecules in solution or within a polymer matrix. Analytical methods like the Radial Distribution Function (RDF) can be used to describe the probability of finding particles at a certain distance from a target atom, revealing structural ordering. mdpi.com
The general workflow for an MD simulation involves system preparation (building the initial configuration), equilibration (allowing the system to relax to the desired temperature and pressure), and a production run, during which data is collected for analysis. youtube.com
Table 3: Key Components and Applications of MD Simulations for Organosilane Systems
| Component/Step | Description | Example Application | Reference |
|---|---|---|---|
| Force Field | A set of equations and parameters defining interatomic potentials (e.g., bonds, angles, non-bonded interactions). | PolCA or CVFF force fields for simulating organosilicon molecules. | nih.gov, mdpi.com |
| System Preparation | Construction of the initial simulation box containing the molecules of interest (e.g., silane, solvent, surface). | Building a model of 3-APTES intercalated in a CSH nanostructure. | mdpi.com |
| Equilibration | Running the simulation for a period to allow the system to reach thermal and structural equilibrium (e.g., under NVT or NPT ensemble). | Bringing the system to a stable state at 298 K before analysis. | mdpi.com |
| Production Run | The main simulation phase where trajectory data is saved for subsequent analysis. | Simulating for several nanoseconds to collect data on atomic positions and velocities. | mdpi.com |
| Analysis | Calculation of properties from the saved trajectory. | Determining stress-strain curves, adsorption energy, and radial distribution functions. | mdpi.com |
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For Silane (B1218182), (3-bromopropyl)dimethyl-, various NMR techniques are employed to elucidate its atomic arrangement.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of (3-bromopropyl)dimethylsilane typically exhibits distinct signals corresponding to the different proton groups. The chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, commonly tetramethylsilane (B1202638) (TMS).
A representative ¹H NMR spectrum shows a multiplet corresponding to the four protons on the carbons adjacent to the silicon and bromine atoms, and a singlet for the six protons of the two methyl groups attached to the silicon atom. rsc.org
Interactive Data Table: ¹H NMR Spectral Data for (3-bromopropyl)dimethylsilane
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1 | ~3.4 | Triplet | 2H | ~6.8 | -CH₂-Br |
| 2 | ~1.8 | Multiplet | 2H | - | -CH₂- |
| 3 | ~0.7 | Triplet | 2H | ~8.2 | Si-CH₂- |
| 4 | ~0.1 | Singlet | 6H | - | Si-(CH₃)₂ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. In the ¹³C NMR spectrum of (3-bromopropyl)dimethylsilane, distinct peaks are observed for each unique carbon environment.
The spectrum typically reveals signals for the three carbon atoms of the propyl chain and one signal for the two equivalent methyl carbons attached to the silicon atom. rsc.org
Interactive Data Table: ¹³C NMR Spectral Data for (3-bromopropyl)dimethylsilane
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~35.0 | -CH₂-Br |
| 2 | ~25.0 | -CH₂- |
| 3 | ~15.0 | Si-CH₂- |
| 4 | ~-2.0 | Si-(CH₃)₂ |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR)
Silicon-29 NMR (²⁹Si NMR) spectroscopy is a specialized technique that provides direct information about the silicon atom and its chemical environment. huji.ac.il The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. huji.ac.ilresearchgate.net For (3-bromopropyl)dimethylsilane, the ²⁹Si NMR spectrum shows a single resonance, confirming the presence of one type of silicon environment. rsc.org The typical chemical shift range for silicon in such organosilanes provides valuable structural confirmation. huji.ac.il
Vibrational Spectroscopy (Infrared, Raman)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and are used to identify functional groups.
The IR spectrum of (3-bromopropyl)dimethylsilane displays characteristic absorption bands. These include stretching vibrations for C-H bonds in the alkyl groups, Si-C stretching, and the C-Br stretching vibration. Raman spectroscopy provides complementary information, particularly for the non-polar bonds. researchgate.netresearchgate.net
Interactive Data Table: Key Vibrational Frequencies for (3-bromopropyl)dimethylsilane
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~2950 | C-H stretch (asymmetric) |
| ~2870 | C-H stretch (symmetric) |
| ~1250 | Si-CH₃ symmetric deformation |
| ~800 | Si-C stretch |
| ~640 | C-Br stretch |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. rsc.org
In the mass spectrum of (3-bromopropyl)dimethylsilane, the molecular ion peak (M⁺) is observed. The isotopic pattern of this peak, due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br), is a characteristic feature. Common fragmentation pathways involve the cleavage of the C-Br bond and the loss of methyl groups from the silicon atom.
Surface Functionalization and Interface Engineering
Surface functionalization is the process of modifying the surface of a material to achieve specific physical, chemical, or biological properties that differ from the bulk material. etsu.edu (3-bromopropyl)dimethylsilane is particularly well-suited for this purpose, enabling precise control over the interfacial properties of various substrates.
Modification of Inorganic Oxide Surfaces (e.g., Silica)
Inorganic oxide surfaces, such as silica (B1680970) (silicon dioxide), glass, and various metal oxides, are rich in surface hydroxyl (-OH) groups. These groups serve as anchor points for silane molecules. The reactive form of (3-bromopropyl)dimethylsilane, for instance (3-bromopropyl)dimethylchlorosilane, reacts with these hydroxyl groups to form highly stable covalent siloxane (Si-O-Si) bonds. researchgate.net This process effectively grafts the (3-bromopropyl)dimethylsilyl moiety onto the inorganic surface.
Unlike trifunctional silanes (e.g., (3-bromopropyl)trichlorosilane or (3-bromopropyl)triethoxysilane), which can form multiple bonds with the surface and cross-link with each other to form a polymeric network, the dimethyl functionality of (3-bromopropyl)dimethylsilane is monofunctional. sigmaaldrich.com This means each molecule can form only a single bond with the surface. The result is the formation of a well-defined, self-assembled monolayer (SAM) with the bromopropyl groups oriented away from the surface, creating a "molecular brush" structure. This brush-like surface provides a high density of reactive bromine sites, which can be used for subsequent chemical reactions. researchgate.net
For example, 3-bromopropyl-functionalized silica gel is a common material in chromatography and solid-phase synthesis, with typical functionalization levels around 1.5 mmol of bromopropyl groups per gram of silica. sigmaaldrich.com The bromine atom acts as a good leaving group, allowing for a wide range of nucleophilic substitution reactions to attach various molecules, including amines and thiols. This versatility is critical for creating customized surfaces with tailored properties for applications ranging from catalysis to bioseparation.
| Silane Type | Example Compound | Reactive Groups on Silicon | Surface Layer Structure | Key Properties of Functionalized Surface |
|---|---|---|---|---|
| Monofunctional | (3-bromopropyl)dimethylchlorosilane | One (e.g., -Cl) | Self-Assembled Monolayer (SAM) or "Molecular Brush" | Well-defined structure, high density of accessible functional groups, less prone to uncontrolled polymerization. |
| Trifunctional | (3-bromopropyl)trichlorosilane | Three (e.g., -Cl, -Cl, -Cl) | Cross-linked Polymer Network | Highly stable and robust layer, can be thicker, potential for reduced accessibility of functional groups due to network formation. |
Functionalization of Nanomaterials and Bio-based Substrates
The principles of modifying bulk inorganic oxides extend directly to the functionalization of nanomaterials. Nanoparticles, such as those made of silica, iron oxide, or titanium dioxide, possess high surface-area-to-volume ratios and surface hydroxyl groups, making them ideal candidates for silanization. nih.govresearchgate.netsemanticscholar.org Modifying nanoparticles with (3-bromopropyl)dimethylsilane allows for the introduction of a reactive organic handle on their surface. This is a crucial step in preventing nanoparticle aggregation, improving their dispersibility in polymer matrices, and enabling their use in advanced applications. researchgate.netnih.gov
The surface-bound bromopropyl groups can be used to attach a wide array of molecules, including polymers, fluorescent dyes, or bioactive agents, creating multifunctional nanocomposites. mdpi.combohrium.com For instance, the bromine can be converted to an azide (B81097) group for use in "click chemistry" or can be used to initiate surface-initiated atom transfer radical polymerization (SI-ATRP) to grow polymer chains directly from the nanoparticle surface.
Bio-based substrates, such as cellulose or chitosan, are also rich in hydroxyl groups. These materials can be surface-modified with (3-bromopropyl)dimethylsilane to impart new functionalities. For example, modifying a cellulose-based film can alter its surface energy, making it more hydrophobic or providing reactive sites for attaching antimicrobial compounds or other functional molecules. mdpi.com
| Nanomaterial | Silane Used | Functionalization Goal | Observed Outcome/Application |
|---|---|---|---|
| Silica Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Achieve charge reversal and enable cargo loading. nih.gov | Successful surface functionalization, with the location of the amine group affecting the nanoparticle's stability and dissolution behavior. nih.gov |
| Iron Oxide Nanoparticles | (3-aminopropyl)triethoxysilane (APTES) | Enhance dispersibility and provide linkage for biochemical attachments. researchgate.net | Improved stability and creation of a platform for drug delivery, medical imaging, and catalyst immobilization. researchgate.net |
| Silica Nanofibers | (3-bromopropyl)trichlorosilane | Create a surface for capturing trace environmental contaminants. sigmaaldrich.com | Effective removal of dieldrin from water, demonstrating the utility of the bromopropyl functional group for creating specialized sorbents. sigmaaldrich.com |
Advanced Polymer Surface Modification
Modifying the surface of inherently inert polymers, such as polyolefins or silicones like poly(dimethylsiloxane) (PDMS), is often necessary to improve their wettability, adhesion, or biocompatibility. nih.govresearchgate.net While these polymers lack native hydroxyl groups for direct silanization, their surfaces can be pre-treated using techniques like plasma or UV/ozone exposure. nih.govresearchgate.net These high-energy processes create reactive species, including hydroxyl groups, on the polymer surface, which can then be functionalized with (3-bromopropyl)dimethylsilane.
Once the silane monolayer is in place, the bromopropyl groups can be used to covalently graft other polymers or molecules onto the surface. This "grafting-to" or "grafting-from" approach is a powerful strategy for tailoring polymer surface properties. For example, hydrophilic polymer chains can be attached to a hydrophobic PDMS surface to create microfluidic devices that resist non-specific protein adsorption, a critical requirement in many biomedical applications. nih.govresearchgate.net
Role in Composite Materials and Adhesion Science
Interfacial Adhesion Promotion in Polymer Composites
Organosilanes are the primary chemical class used as adhesion promoters in polymer composites. researchgate.net They create a durable link between otherwise incompatible materials. The silane end of the (3-bromopropyl)dimethylsilane molecule bonds to the inorganic filler surface (e.g., glass fibers, silica particles), while the bromopropyl end interacts with the polymer matrix.
This interaction can occur in several ways:
Covalent Bonding: The bromopropyl group can directly react with functional groups in the polymer matrix, such as amines in an epoxy resin system, forming a strong covalent bond across the interface.
Interpenetrating Networks: The alkyl chain of the silane can become physically entangled with the polymer chains of the matrix, improving adhesion through mechanical interlocking.
Compatibility Enhancement: The organophilic nature of the propyl chain improves the wetting of the inorganic filler by the nonpolar polymer matrix, leading to fewer voids and a stronger interface.
By forming a strong, stable interface, the silane coupling agent ensures that stress applied to the composite is efficiently transferred from the flexible polymer matrix to the high-strength filler, preventing delamination at the interface, which is a common failure mode. researchgate.netmdpi.com
Enhancement of Mechanical and Thermal Properties of Filled Systems
The improved interfacial adhesion facilitated by (3-bromopropyl)dimethylsilane directly translates to enhanced bulk properties of the composite material.
Mechanical Properties: Stronger adhesion between the filler and matrix leads to significant improvements in the composite's mechanical performance, including tensile strength, flexural modulus, and impact resistance. The silane coupling agent ensures that the filler particles act as effective reinforcing agents rather than as stress-concentrating defects.
| Composite System (Filler/Matrix) | Silane Treatment Purpose | Observed Property Enhancement |
|---|---|---|
| Silica / Natural Rubber | To chemically bond the silica filler to the rubber chains via a sulfur vulcanization system. mdpi.com | Increased crosslinking density, leading to improved tensile strength, modulus, and tear resistance. mdpi.com |
| Glass Fiber / Epoxy Resin | To form covalent bonds between the glass surface and the epoxy matrix. mdpi.com | Significant increase in shear strength and prevention of delamination under load. mdpi.com |
| Boron Nitride / PDMS | To reduce thermal resistance at the filler-polymer interface for improved heat transfer. researchgate.netelsevierpure.com | Marked increase in thermal conductivity, crucial for thermal management applications in electronics. researchgate.net |
Interdisciplinary Research Landscape and Broader Impact
Synergistic Research with Inorganic Chemistry for Hybrid Composites
The synergy between Silane (B1218182), (3-bromopropyl)dimethyl- and inorganic chemistry is most prominent in the development of advanced hybrid composite materials. These materials integrate organic and inorganic components at the molecular level, creating substances with enhanced properties that are not achievable by the individual components alone.
The primary role of (3-bromopropyl)dimethylsilane in this context is as a surface modification agent or coupling agent. The dimethylsilyl end of the molecule can be covalently attached to the surface of inorganic substrates, such as silica (B1680970) (SiO₂), titania (TiO₂), or other metal oxides. This process, known as silylation, functionalizes the inorganic surface, transforming it from a simple inorganic material into a reactive platform.
Once anchored, the molecule's propyl chain, terminating in a reactive bromine atom, extends away from the surface. This bromo group serves as a versatile chemical handle for the subsequent attachment of a wide range of organic molecules, polymers, or biomolecules. This functionalization is crucial for creating tailored surfaces with specific properties. For instance, in the creation of mesoporous silica-based materials, such functionalization is key for applications in heterogeneous catalysis, ion exchange, and the development of polymer composites. researchgate.net The ability to graft specific organic functions onto inorganic supports opens new avenues for creating materials for environmental remediation or for the synthesis of metallic nanoparticles. researchgate.net
Key Research Findings in Hybrid Composite Development:
Surface Functionalization: The dimethylsilyl group reacts with surface hydroxyl (-OH) groups on inorganic materials like silica to form stable siloxane (Si-O-Si) bonds, effectively tethering the organic propyl-bromo chain to the inorganic backbone.
Controlled Grafting: The reactive bromo-terminus allows for precise chemical reactions, such as nucleophilic substitution, enabling the covalent attachment of polymers, catalysts, or other functional moieties. This allows for the engineering of the material's surface properties.
Enhanced Material Properties: The resulting organic-inorganic hybrid materials often exhibit improved thermal stability, mechanical strength, and tailored chemical reactivity compared to the unmodified inorganic material.
| Feature | Description | Relevant Application |
| Inorganic Anchor | The dimethylsilyl group provides a stable covalent linkage to inorganic oxide surfaces. | Creation of functionalized silica nanoparticles and mesoporous materials. researchgate.net |
| Organic Functional Arm | The 3-bromopropyl chain acts as a spacer and provides a reactive site for further chemistry. | Grafting of polymers to improve compatibility in composite materials. |
| Bifunctionality | The molecule bridges the organic and inorganic phases. | Development of heterogeneous catalysts where the active site is tethered to a solid support. researchgate.net |
Contributions to Organometallic Chemistry and Catalysis
In the realm of organometallic chemistry, Silane, (3-bromopropyl)dimethyl- is a valuable precursor for synthesizing novel ligands and organometallic complexes used in catalysis and materials science. The carbon-bromine bond is a key reactive site for the introduction of a metal center, either through oxidative addition or by reaction with a metal anion.
The resulting organometallic compounds often feature a ligand framework where the silicon atom can influence the electronic properties and stability of the metal center. Furthermore, the propyl chain provides flexibility and specific steric bulk. These characteristics are critical in the design of homogeneous catalysts, where the ligand sphere around the metal dictates the catalyst's activity, selectivity, and lifetime.
A significant application area is in Chemical Vapor Deposition (CVD), where organometallic compounds are used as single-source precursors to deposit thin films of materials like silicon carbide (SiC) or metal silicides. dtic.mil By designing precursors that incorporate both silicon and another element (like a metal) within the same molecule, it is possible to achieve lower decomposition temperatures and deposit high-purity, stoichiometric films. dtic.mil Research into related systems, such as platinum complexes with chelating propyl-amine ligands, demonstrates that the design of the alkyl chain is crucial for controlling the thermal stability and decomposition pathway of the precursor, which in turn affects the purity of the deposited metal film. illinois.edu
Examples of Contributions:
Ligand Synthesis: The reaction of (3-bromopropyl)dimethylsilane with metal-containing nucleophiles (e.g., metal carbonylates) or its use in Grignard reagent formation allows for the synthesis of complex organometallic structures where the silicon-containing moiety is an integral part of the ligand.
Precursor for Catalysis: The resulting organometallic complexes can be explored as catalysts for a variety of organic transformations, including cross-coupling reactions, hydrosilylation, and polymerization.
Materials Precursors: The compound can be used to synthesize volatile organometallic precursors for CVD, enabling the fabrication of advanced electronic and structural materials. dtic.mil
| Precursor Role | Resulting Structure/Application | Significance |
| Ligand Precursor | Synthesis of novel phosphine, amine, or cyclopentadienyl (B1206354) ligands incorporating a dimethylsilylpropyl group. | Tuning the electronic and steric environment of a metal catalyst to control its reactivity and selectivity. |
| CVD Precursor Component | Formation of single-source precursors for depositing metal silicide or silicon carbide thin films. dtic.mil | Enables lower temperature deposition and improved film quality for electronic and coating applications. dtic.mil |
| Catalyst Modification | Used to tether homogeneous catalysts to a solid support (e.g., silica), combining the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. | Facilitates catalyst recovery and reuse, making chemical processes more sustainable and economical. |
Advanced Methodologies in Organic Synthetic Chemistry
Silane, (3-bromopropyl)dimethyl- is a bifunctional building block that enables advanced strategies in multi-step organic synthesis. Its utility stems from the orthogonal reactivity of its two functional groups: the bromo group, which readily participates in nucleophilic substitution reactions, and the silyl (B83357) group, which can be used as a protecting group, a steric director, or a precursor to other functional groups.
In synthetic organic chemistry, the ability to perform a sequence of reactions is paramount. youtube.comyoutube.com The 3-bromopropyl group is an excellent electrophile for SN2 reactions, allowing for the straightforward introduction of the dimethylsilylpropyl moiety onto a wide range of nucleophiles, including alcohols, amines, and carbanions. youtube.com
Conversely, the dimethylsilyl group, while relatively stable, can be involved in specific transformations. Vinylsilanes, for example, are powerful intermediates in organic synthesis, and methods to create them are of significant interest. orgsyn.org The development of methodologies to transform the alkylsilyl group into other functionalities further expands the synthetic utility of compounds like (3-bromopropyl)dimethylsilane.
Key Synthetic Applications:
Protecting Group Strategies: The dimethylsilylpropyl group can be introduced to protect a functional group. While less common than other silyl ethers, its unique properties can be exploited in specific synthetic routes.
Multi-step Synthesis: The compound allows for the sequential introduction of different molecular fragments. For instance, one could first react the bromo- group and then, in a later step, perform a reaction involving the silyl portion of the molecule. This planned, step-by-step approach is the foundation of complex molecule synthesis. youtube.com
Introduction of Silicon: It serves as a reagent to install a silicon-containing fragment into an organic molecule, which can later be used to control stereochemistry or be converted into other functional groups (e.g., a hydroxyl group via Fleming-Tamao oxidation).
| Synthetic Strategy | Description of Use | Example Reaction |
| Nucleophilic Substitution | The C-Br bond is cleaved by a nucleophile (Nu⁻) to form a new C-Nu bond. | Reaction with sodium azide (B81097) to form an azidopropyl-functionalized silane, a precursor for click chemistry. |
| Grignard Reagent Formation | Reaction with magnesium metal converts the C-Br bond into a nucleophilic Grignard reagent (R-MgBr). | The resulting Grignard reagent can react with aldehydes, ketones, or other electrophiles to form new C-C bonds. |
| Functional Group Interconversion | The silicon-containing moiety can be used to influence subsequent reactions or be transformed itself. | The silyl group can direct electrophilic substitution or be oxidized to an alcohol under specific conditions. |
Future Research Directions and Uncharted Territories for Silane, 3 Bromopropyl Dimethyl
The unique bifunctional nature of Silane (B1218182), (3-bromopropyl)dimethyl-, featuring both a reactive silyl (B83357) group and a versatile bromoalkyl chain, positions it as a compound of significant interest for future chemical research. Emerging studies are set to explore its potential in creating more sustainable chemical processes, developing advanced materials, leveraging computational tools for predictive chemistry, and discovering new chemical reactions.
Q & A
Basic Questions
Q. How can researchers confirm the identity and purity of (3-bromopropyl)dimethylsilane in synthetic workflows?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to confirm the presence of characteristic peaks (e.g., Br-CH-Si(CH)Cl in related analogs) .
- Mass Spectrometry (MS) : Compare the molecular ion peak ([M]) with the theoretical molecular weight (215.59 g/mol for chloro(3-bromopropyl)dimethylsilane) .
- Elemental Analysis : Validate the Br, Cl, and Si content via combustion analysis (±0.3% tolerance) .
- Chromatographic Purity : Use GC-MS or HPLC with UV detection (λ = 210–230 nm) to assess impurities (<1%) .
Q. What are the critical physicochemical properties of (3-bromopropyl)dimethylsilane for experimental design?
- Key Properties :
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 215.59 g/mol | |
| LogP (Partition Coefficient) | 3.21 (predicts hydrophobicity) | |
| Reactivity | Hydrolyzes with moisture; forms Si-O bonds |
Q. What safety precautions are essential when handling (3-bromopropyl)dimethylsilane?
- Critical Measures :
- PPE : Use nitrile gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation .
- Moisture Avoidance : Reacts exothermically with water, releasing HCl gas; use anhydrous solvents .
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .
Q. Which analytical methods are recommended for quantifying (3-bromopropyl)dimethylsilane in complex matrices?
- Quantification Strategies :
- GC-MS : Derivatize with trimethylsilyl agents to enhance volatility; use internal standards (e.g., deuterated analogs) .
- HPLC-UV/ELSD : Pair with C18 columns (mobile phase: 70% acetonitrile/30% HO + 0.1% formic acid) .
- ICP-MS : For trace Si/Br quantification in environmental samples (detection limit: 0.1 ppb) .
Advanced Research Questions
Q. How can synthesis of (3-bromopropyl)dimethylsilane be optimized to minimize byproducts?
- Experimental Design :
- Solvent Selection : Use anhydrous toluene or THF to suppress hydrolysis .
- Catalysis : Employ triethylamine to scavenge HCl and drive the reaction toward silane formation .
- Temperature Control : Maintain 0–5°C during bromopropane addition to reduce dimerization .
Q. What protocols enable effective surface functionalization using (3-bromopropyl)dimethylsilane?
- Methodology :
- Silanization of Nanoparticles :
Activate SiO surfaces with plasma treatment.
Immerse in 2% (v/v) silane solution (ethanol, 24 h).
Characterize via XPS (Si 2p peak at 102–104 eV confirms bonding) .

- Application : Anchors biomolecules (e.g., DNA/antibodies) for biosensors .
DSPE-hyd-PEG-Silane简介01:05
Q. How do reaction conditions influence the hydrolysis kinetics of (3-bromopropyl)dimethylsilane?
- Mechanistic Insights :
- pH Dependence : Hydrolysis accelerates under alkaline conditions (OH nucleophilic attack on Si) .
- Kinetic Studies : Use -NMR to track Si-Cl → Si-OH conversion (t = 30 min at pH 9) .
- Stabilizers : Add NHF (0.1 M) to slow hydrolysis in aqueous media .
Q. What strategies resolve contradictions in stability data for (3-bromopropyl)dimethylsilane under varying storage conditions?
- Case Study :
- Contradiction : Discrepancies in shelf life (6 months vs. 12 months) reported in literature.
- Resolution :
- Accelerated Aging Tests : Store at 40°C/75% RH for 4 weeks; monitor degradation via GC-MS .
- Stabilizer Screening : Compare efficacy of BHT (antioxidant) vs. molecular sieves (moisture control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

